molecular formula C21H17N3O6S2 B2464409 N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide CAS No. 713093-40-4

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide

Cat. No. B2464409
CAS RN: 713093-40-4
M. Wt: 471.5
InChI Key: RDDWQHBUCLZBHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The morpholine ring provides basicity, the sulfonyl group is a good leaving group, the benzothiazole ring is aromatic, the oxochromene ring contains a ketone and an ether, and the carboxamide group can participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the morpholine ring could act as a base or nucleophile, the sulfonyl group could be displaced in a substitution reaction, and the carboxamide group could be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar benzothiazole ring. Its melting and boiling points would depend on the strength of intermolecular forces .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in various fields such as medicine or agriculture .

properties

IUPAC Name

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S2/c25-19(15-11-13-3-1-2-4-17(13)30-20(15)26)23-21-22-16-6-5-14(12-18(16)31-21)32(27,28)24-7-9-29-10-8-24/h1-6,11-12H,7-10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDWQHBUCLZBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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